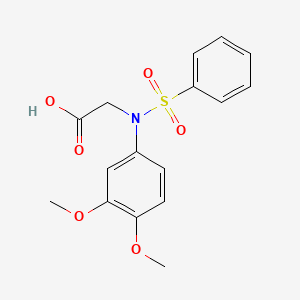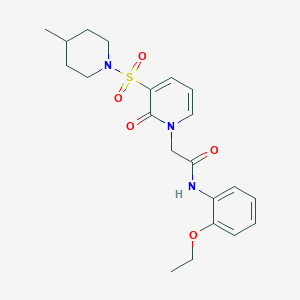
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine
Übersicht
Beschreibung
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine is a chemical compound that is commonly used in scientific research. It is a glycine derivative that is known to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Aldose Reductase Inhibition
N-[[(substituted amino)phenyl]sulfonyl]glycines, analogues of N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine, have shown potential in inhibiting aldose reductase. This is significant for treating complications related to diabetes, as aldose reductase is involved in the polyol pathway linked to diabetic complications. Certain analogues demonstrated substantial inhibitory effects, suggesting their therapeutic potential (Mayfield & Deruiter, 1987).
Inhibitors of Rat Lens Aldose Reductase
Further research on N-(phenylsulfonyl)-N-phenylglycines, including N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine derivatives, revealed that N-phenyl substitution can enhance affinity for aldose reductase. This insight is crucial for developing more effective inhibitors for aldose reductase, a key target in managing diabetes-related ocular issues (Deruiter, Borne, & Mayfield, 1989).
Interaction with Metal Ions
The interaction of N-(phenylsulfonyl)glycine derivatives with metal ions like Cd2+ and Zn2+ has been a subject of study. These interactions are pivotal in understanding the behavior of such compounds in biological systems and their potential role in metal ion homeostasis or toxicity (Gavioli et al., 1991).
Environmental Persistence and Contamination
Studies have detected N-(phenylsulfonyl)-glycine in municipal sewage treatment plants and surface waters, indicating its environmental persistence and potential as a contaminant. Understanding its behavior in such settings is vital for assessing its environmental impact and formulating appropriate waste management strategies (Krause & Schöler, 2000).
Use in Crystal Engineering
N-(phenylsulfonyl)glycine derivatives have been used in crystal engineering, showcasing their utility in developing novel materials with specific structural and functional properties. This application is significant in materials science and nanotechnology (Ma et al., 2008).
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-22-14-9-8-12(10-15(14)23-2)17(11-16(18)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPGDMPLCLMLPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2570618.png)
![Ethyl 4-[[2-(1-propylindol-3-yl)sulfonylacetyl]amino]benzoate](/img/structure/B2570621.png)
![11-(3-Chloro-2-methylphenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene](/img/structure/B2570622.png)
![2-[5-(2-Hydroxyethyl)-1,1-dioxothiolan-2-yl]ethanol](/img/structure/B2570623.png)
![4-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzyl)piperazine-1-carboxamide](/img/structure/B2570624.png)
![2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2570625.png)
![2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B2570626.png)
![2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2570630.png)

![N-(benzo[d]thiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2570633.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)
![(Z)-1-ethyl-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2570636.png)

